3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide
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Overview
Description
3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the reaction of 3-methylcyclohexanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of activated carbon and toluene as solvents can further enhance the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an antipsychotic or anti-HIV-1 agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which makes it a potential candidate for the treatment of psychiatric disorders. It may also inhibit certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carbonitrile: Similar structure but different functional group, used in different applications.
Uniqueness: 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide stands out due to its unique combination of a cyclohexane ring with a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-methyl-1-piperazin-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H23N3O/c1-10-3-2-4-12(9-10,11(13)16)15-7-5-14-6-8-15/h10,14H,2-9H2,1H3,(H2,13,16) |
InChI Key |
REHKDFXSLDHJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
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